molecular formula C17H29ClN2O B4982514 N-(1-adamantylmethyl)-2-pyrrolidin-1-ylacetamide;hydrochloride

N-(1-adamantylmethyl)-2-pyrrolidin-1-ylacetamide;hydrochloride

Cat. No.: B4982514
M. Wt: 312.9 g/mol
InChI Key: DCCAVBGKRITXEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-adamantylmethyl)-2-pyrrolidin-1-ylacetamide;hydrochloride: is a compound that features an adamantane moiety, which is known for its rigid and bulky structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantylmethyl)-2-pyrrolidin-1-ylacetamide;hydrochloride typically involves the following steps:

    Formation of the Adamantylmethyl Intermediate: The adamantane moiety is introduced through a series of reactions, starting with the functionalization of adamantane. This can involve halogenation followed by nucleophilic substitution to introduce the desired functional group.

    Coupling with Pyrrolidine: The adamantylmethyl intermediate is then coupled with pyrrolidine through an amide bond formation. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the reaction.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, which is achieved by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantylmethyl)-2-pyrrolidin-1-ylacetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the adamantane or pyrrolidine moieties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the adamantane moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield adamantanone or adamantanol derivatives.

Scientific Research Applications

N-(1-adamantylmethyl)-2-pyrrolidin-1-ylacetamide;hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.

    Materials Science: Adamantane derivatives are known for their high thermal stability and rigidity, making them useful in the development of advanced materials.

    Nanotechnology: The compound can be used in the synthesis of nanomaterials, where its rigid structure can help in the formation of well-defined nanostructures.

    Biological Studies: The compound can be used as a probe to study biological processes, particularly those involving protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-(1-adamantylmethyl)-2-pyrrolidin-1-ylacetamide;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The adamantane moiety can enhance the compound’s binding affinity and selectivity, while the pyrrolidine moiety can interact with specific amino acid residues in the target protein. This interaction can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
  • N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
  • Adamantyl-substituted β-hydroxybutyric acids

Uniqueness

N-(1-adamantylmethyl)-2-pyrrolidin-1-ylacetamide;hydrochloride is unique due to its specific combination of the adamantane and pyrrolidine moieties. This combination provides a distinct structural framework that can enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(1-adamantylmethyl)-2-pyrrolidin-1-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O.ClH/c20-16(11-19-3-1-2-4-19)18-12-17-8-13-5-14(9-17)7-15(6-13)10-17;/h13-15H,1-12H2,(H,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCAVBGKRITXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)NCC23CC4CC(C2)CC(C4)C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.